molecular formula C22H20N2O3S2 B2746591 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 923424-65-1

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No. B2746591
CAS RN: 923424-65-1
M. Wt: 424.53
InChI Key: RZROEVJQDKWIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a benzylthio group, a furan-2-ylmethyl group, and a 4-methoxybenzo[d]thiazol-2-yl group.

Scientific Research Applications

Antibacterial and Antifungal Properties

This compound exhibits promising antibacterial and antifungal activities. Researchers have investigated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The compound’s mechanism of action involves disrupting cell membranes or inhibiting essential enzymes, making it a potential candidate for novel antimicrobial agents .

Anti-Inflammatory Effects

Studies have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways by targeting specific receptors or signaling molecules. Further research is needed to elucidate its precise mechanisms and potential applications in treating inflammatory diseases .

Anticancer Potential

Preclinical investigations suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its ability to interfere with cell proliferation, induce apoptosis, or inhibit specific oncogenic pathways warrants further exploration. Researchers are studying its potential as an adjunct therapy or even a lead compound for novel anticancer drugs .

Neuroprotective Activity

The compound has shown neuroprotective effects in experimental models. It may enhance neuronal survival, reduce oxidative stress, or modulate neurotransmitter systems. These findings open avenues for research in neurodegenerative diseases and brain injury .

Antioxidant Properties

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Its chemical structure allows it to neutralize reactive oxygen species, making it relevant for applications in health supplements or functional foods .

Anti-HIV Activity

Emerging evidence suggests that this compound exhibits inhibitory effects against HIV replication. Researchers are investigating its potential as part of combination therapies or as a lead compound for developing new antiretroviral drugs .

Photoprotective Applications

Due to its benzothiazole moiety, this compound may have photoprotective properties. It could be explored for use in sunscreens or other skin care products to shield against UV radiation-induced damage .

Metal Chelation and Coordination Chemistry

The sulfur-containing group in the compound allows it to chelate metal ions. Researchers have studied its coordination behavior with transition metals, which has implications in catalysis, materials science, and bioinorganic chemistry .

!Benzofuran Figure 1: Chemical structure of benzofuran, a related compound .

Future Directions

The future directions for this compound could involve further studies to evaluate its potential uses, such as its anti-inflammatory properties . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-26-18-10-5-11-19-21(18)23-22(29-19)24(13-17-9-6-12-27-17)20(25)15-28-14-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZROEVJQDKWIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

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